

# Application Note: Measuring the Efficacy of AAT-008 in Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**AAT-008** is a potent and selective oral antagonist of the Prostaglandin E2 (PGE2) EP4 receptor.[1][2] In the tumor microenvironment, elevated levels of PGE2 can promote tumor progression and suppress anti-tumor immunity by signaling through the EP4 receptor on various immune cells.[3][4][5] By blocking this interaction, **AAT-008** is designed to reverse PGE2-mediated immunosuppression and enhance the body's immune response against cancer. This document provides a summary of **AAT-008**'s efficacy in a preclinical murine colon cancer xenograft model and detailed protocols for its evaluation.

# Mechanism of Action: Reversing PGE2-Mediated Immunosuppression

Prostaglandin E2 (PGE2) is a key mediator of inflammation and is often overproduced by cancer cells. Within the tumor microenvironment, PGE2 binds to the EP4 receptor on immune cells like dendritic cells and T cells. This signaling cascade leads to a dampened anti-tumor immune response, characterized by the inhibition of effector T cell (Teff) function and the promotion of immunosuppressive regulatory T cells (Treg).[3][4] **AAT-008** acts as a competitive antagonist at the EP4 receptor, thereby blocking the downstream signaling of PGE2. This action is hypothesized to restore and enhance anti-tumor immunity by increasing the infiltration



and activity of effector T cells and reducing the suppressive activity of regulatory T cells within the tumor.[3][4]



Click to download full resolution via product page

Caption: **AAT-008** blocks PGE2 signaling, mitigating immunosuppression.

# In Vivo Efficacy Data: CT26WT Colon Cancer Xenograft Model

The efficacy of **AAT-008** was evaluated in a syngeneic murine colon cancer model using CT26WT cells in Balb/c mice. The primary endpoint was tumor growth delay, measured as the time for the tumor to double in size.

# AAT-008 as a Monotherapy and in Combination with Radiotherapy

While **AAT-008** alone exhibited a minimal to mild effect on tumor growth, its combination with a single dose of radiotherapy (RT) showed a significant enhancement of the anti-tumor response.



[3][4] The effect was most pronounced with higher doses and twice-daily administration, suggesting a dose-dependent and exposure-dependent enhancement of radiosensitivity.[3][6]

Table 1: Tumor Doubling Time with Once Daily AAT-008 Administration[3][4]

| Treatment Group     | Dose (mg/kg/day) | Administration | Mean Tumor<br>Doubling Time<br>(Days) |
|---------------------|------------------|----------------|---------------------------------------|
| Vehicle             | 0                | Once Daily     | 5.9                                   |
| AAT-008             | 10               | Once Daily     | 6.3                                   |
| AAT-008             | 30               | Once Daily     | 6.9                                   |
| Vehicle + RT (9 Gy) | 0                | Once Daily     | 8.8                                   |
| AAT-008 + RT (9 Gy) | 10               | Once Daily     | 11.0                                  |
| AAT-008 + RT (9 Gy) | 30               | Once Daily     | 18.2                                  |

Table 2: Tumor Doubling Time with Twice Daily AAT-008 Administration[3][4]

| Treatment Group     | Dose (mg/kg/day) | Administration | Mean Tumor<br>Doubling Time<br>(Days) |
|---------------------|------------------|----------------|---------------------------------------|
| Vehicle             | 0                | Twice Daily    | 4.0                                   |
| AAT-008             | 3                | Twice Daily    | 4.4                                   |
| AAT-008             | 10               | Twice Daily    | 4.6                                   |
| AAT-008             | 30               | Twice Daily    | 5.5                                   |
| Vehicle + RT (9 Gy) | 0                | Twice Daily    | 6.1                                   |
| AAT-008 + RT (9 Gy) | 3                | Twice Daily    | 7.7                                   |
| AAT-008 + RT (9 Gy) | 10               | Twice Daily    | 16.5                                  |
| AAT-008 + RT (9 Gy) | 30               | Twice Daily    | 21.1                                  |
| ·                   | ·                | ·              |                                       |



## **Impact on the Tumor Immune Microenvironment**

Flow cytometry analysis of tumor-infiltrating lymphocytes (TILs) revealed that **AAT-008** in combination with radiotherapy significantly altered the immune composition of the tumor microenvironment. The treatment led to an increase in the proportion of effector T cells (Teff) and a decrease in the proportion of regulatory T cells (Treg), resulting in a more favorable Teff/Treg ratio for an anti-tumor response.[3][6]

Table 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes[3][6]

| Treatment Group          | Mean Teff<br>Proportion (%) | Mean Treg<br>Proportion (%) | Teff/Treg Ratio |
|--------------------------|-----------------------------|-----------------------------|-----------------|
| Vehicle + RT             | 31                          | 4.0                         | 10              |
| 10 mg/kg AAT-008 +<br>RT | 43                          | Not Reported                | Not Reported    |
| 30 mg/kg AAT-008 +<br>RT | Not Reported                | 1.5                         | 22              |

## **Experimental Protocols**





Click to download full resolution via product page

Caption: Experimental workflow for assessing **AAT-008** efficacy.



## **CT26WT Xenograft Model Establishment**

This protocol details the establishment of a syngeneic subcutaneous tumor model in Balb/c mice.

#### Materials:

- CT26.WT murine colon carcinoma cells (ATCC CRL-2638).[7]
- Complete Growth Medium: RPMI-1640 (ATCC 30-2001) supplemented with 10% Fetal Bovine Serum (ATCC 30-2020).[7][8]
- 0.25% (w/v) Trypsin-0.03% (w/v) EDTA solution.[7]
- Sterile PBS, pH 7.4.
- Female Balb/c mice (6-8 weeks old).
- Syringes (1 mL) and needles (25-27 gauge).[4]

#### Protocol:

- Cell Culture:
  - Culture CT26.WT cells in a T-75 flask with Complete Growth Medium.
  - Incubate at 37°C in a humidified atmosphere with 5% CO2.
  - Subculture cells every 2-3 days when they reach 80-90% confluency. To subculture, rinse with PBS, detach cells using Trypsin-EDTA, neutralize with complete medium, centrifuge at 125 x g for 5 minutes, and re-plate at a 1:4 to 1:8 ratio.[8][9]
- Cell Preparation for Implantation:
  - Harvest cells during the logarithmic growth phase.
  - Wash the cell pellet twice with sterile PBS to remove any residual serum.
  - Resuspend the final cell pellet in sterile PBS at a concentration of 1 x 10^7 cells/mL.



- Keep the cell suspension on ice until injection.[10]
- Subcutaneous Implantation:
  - Anesthetize the Balb/c mice.
  - Shave the fur on the right flank of the mouse.
  - Wipe the injection site with 70% ethanol.
  - $\circ$  Gently tent the skin and inject 100  $\mu$ L of the cell suspension (containing 1 x 10^6 cells) subcutaneously.[4][11]
  - Withdraw the needle slowly to prevent leakage of the cell suspension.
- Tumor Growth Monitoring:
  - Begin monitoring for tumor formation a few days after implantation.
  - Measure the tumor length (L) and width (W) every 2-3 days using digital calipers.
  - Calculate the tumor volume using the formula: Volume (mm³) = (L x W²) / 2.[12][13][14]
  - Randomize mice into treatment groups when tumors reach a mean volume of approximately 100-150 mm<sup>3</sup>.

## **Drug and Radiation Administration**

#### Materials:

- AAT-008 compound.
- Vehicle for oral gavage (e.g., 0.5% methylcellulose).
- · Oral gavage needles.
- X-ray irradiator.

#### Protocol:



- AAT-008 Formulation: Prepare a suspension of AAT-008 in the vehicle at the desired concentrations.
- AAT-008 Administration: Administer the prepared AAT-008 suspension or vehicle control to the respective groups of mice via oral gavage once or twice daily.[3]
- Radiotherapy: For combination therapy groups, on a designated day after treatment initiation (e.g., Day 3), irradiate the tumors with a single dose of 9 Gy using a targeted X-ray source.
   [6]

## **Analysis of Tumor-Infiltrating Lymphocytes (TILs)**

This protocol describes the isolation and immunophenotyping of TILs from excised tumors.

### Materials:

- Tumor Dissociation Kit (e.g., Miltenyi Biotec).
- 70 μm cell strainers.
- · Red Blood Cell (RBC) Lysis Buffer.
- FACS Buffer (PBS with 2% FBS).
- Fluorescently-conjugated antibodies for flow cytometry (e.g., anti-CD45, -CD3, -CD4, -FoxP3).
- Fixation/Permeabilization Buffer Kit (for intracellular staining).
- Flow cytometer.

#### Protocol:

- Tumor Digestion:
  - At the study endpoint, euthanize mice and surgically excise tumors.
  - Mince the tumors into small pieces (2-4 mm) in a digestion buffer containing enzymes like collagenase and DNase.[15]



- Incubate at 37°C for 30-60 minutes with agitation to create a single-cell suspension.[15]
- Cell Preparation:
  - Pass the digested tissue through a 70 μm cell strainer into a 50 mL conical tube.
  - Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in RBC
    Lysis Buffer for 5 minutes at room temperature.[5]
  - Neutralize the lysis buffer with FACS buffer and centrifuge again.
  - Resuspend the cell pellet in FACS buffer and perform a cell count.
- Flow Cytometry Staining:
  - Aliquot approximately 1-2 x 10<sup>6</sup> cells per well/tube.
  - Stain for surface markers (e.g., CD45, CD3, CD8, CD4) by incubating with the antibody cocktail for 30 minutes on ice in the dark.
  - Wash the cells twice with FACS buffer.
  - For intracellular staining (e.g., FoxP3 for Tregs), fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with the intracellular antibody.
  - Wash and resuspend the final cell pellet in FACS buffer for analysis.
- Data Acquisition and Analysis:
  - Acquire the samples on a flow cytometer.
  - Analyze the data using flow cytometry software. Gate on live, single, CD45+ cells to identify the immune infiltrate. Subsequently, identify T cell subsets (e.g., Teffs as CD3+/CD8+ and Tregs as CD3+/CD4+/FoxP3+).[3]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 2. Tumor Volume Measurements by Calipers Biopticon [biopticon.com]
- 3. animalab.eu [animalab.eu]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. tumorvolume.com [tumorvolume.com]
- 7. atcc.org [atcc.org]
- 8. elabscience.com [elabscience.com]
- 9. bcrj.org.br [bcrj.org.br]
- 10. yeasenbio.com [yeasenbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tumor-infiltrating lymphocyte flow cytometry [bio-protocol.org]
- To cite this document: BenchChem. [Application Note: Measuring the Efficacy of AAT-008 in Cancer Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572817#measuring-aat-008-efficacy-in-cancer-xenografts]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com